Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dipeptide Histidyl-Proline (His-Pro) and its derivatives, particularly the cyclic form Cyclo(His-Pro) (CHP), have emerged as significant modulators of cellular redox status. This technical guide provides a comprehensive overview of their antioxidant properties, focusing on the underlying molecular mechanisms, quantitative assessment of their activity, and detailed experimental protocols for their evaluation. Evidence strongly indicates that Cyclo(His-Pro) exerts its primary antioxidant effects not through direct radical scavenging, but by activating the Nrf2 signaling pathway, a master regulator of endogenous antioxidant responses. This activation is partially mediated by the upstream p38 MAPK pathway. While direct radical scavenging data for linear His-Pro and Pro-His is limited, their roles in cellular antioxidant defense, particularly in the case of Pro-His in quenching reactive carbonyl species, are also discussed. This document serves as a core resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of these intriguing peptides.
Core Concepts: His-Pro, Pro-His, and Cyclo(His-Pro)
Histidyl-Proline (His-Pro) is a dipeptide composed of the amino acids histidine and proline. In biological systems, it exists in equilibrium with its cyclic form, Cyclo(His-Pro) (CHP), a diketopiperazine.[1][2] The linear isomer, Prolyl-Histidine (Pro-His), also plays a role in the biological activities of this peptide family.[3] CHP is an endogenous metabolite found in various tissues and is also present in many fermented and protein-rich foods.[3] While stable at physiological pH, CHP can be hydrolyzed to its linear forms, His-Pro and Pro-His, in acidic environments such as the stomach.[3]
Quantitative Antioxidant Activity
The direct radical scavenging activity of His-Pro and its derivatives is not as extensively documented as their cellular antioxidant effects. However, available data and related studies are summarized below. It is important to note that the primary antioxidant mechanism of Cyclo(His-Pro) is indirect, through the activation of cellular defense pathways, rather than direct radical quenching.
Table 1: Radical Scavenging and Antioxidant Capacity of His-Pro and Derivatives
| Compound | Assay | IC50 / Activity | Source / Notes |
| Cyclo(His-Pro) | DPPH Radical Scavenging | Data not consistently reported. | The primary mechanism is not direct scavenging. |
| ABTS Radical Scavenging | Data not consistently reported. | Focus in literature is on cellular mechanisms. |
| Oxygen Radical Absorbance Capacity (ORAC) | High ORAC values have been reported in food products known to contain Cyclo(His-Pro), such as sand fish sauce (1001 µmol TE/100 mL).[1] However, values for the pure compound are not specified. | This suggests a contribution to the overall antioxidant capacity of these foods. |
| His-Pro | DPPH Radical Scavenging | Specific IC50 values are not readily available in the reviewed literature. | Studies on histidine-containing peptides suggest the imidazole (B134444) ring contributes to antioxidant activity. |
| ABTS Radical Scavenging | Specific IC50 values are not readily available in the reviewed literature. |
| Pro-His | Carbonyl Quenching (HNE) | Possesses marked activity in scavenging α,β-unsaturated carbonyls like 4-hydroxy-2-nonenal (HNE), and is more reactive than L-carnosine.[3] | This is a key mechanism for detoxifying lipid peroxidation products. |
| DPPH Radical Scavenging | Specific IC50 values are not readily available in the reviewed literature. |
| ABTS Radical Scavenging | Specific IC50 values are not readily available in the reviewed literature. |
Note: The lack of consistent IC50 values for direct radical scavenging assays for Cyclo(His-Pro) in the literature underscores that its primary antioxidant role is cellular, rather than chemical.
Signaling Pathways in Antioxidant Action
The principal antioxidant mechanism of Cyclo(His-Pro) is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a central regulator of the expression of a wide array of antioxidant and cytoprotective genes.
The Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This induces the transcription of numerous protective enzymes and proteins, including:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.
Cyclo(His-Pro) has been shown to trigger the nuclear accumulation of Nrf2, leading to the upregulation of ARE-related genes and providing protection against oxidative stress induced by various toxins.
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Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"];
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ARE [label="ARE", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
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CHP -> p38 [label="Activates"];
p38 -> Keap1_Nrf2 [label="Phosphorylates/Induces Release"];
Keap1_Nrf2 -> Nrf2 [label="Releases"];
Nrf2 -> Nucleus [label="Translocates to"];
Nucleus -> ARE [style=invis];
Nrf2 -> ARE [label="Binds to"];
ARE -> Antioxidant_Genes [label="Induces Transcription"];
Antioxidant_Genes -> Cellular_Protection [label="Leads to"];
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.dot
Caption: Cyclo(His-Pro) activates the Nrf2 antioxidant pathway.
The Role of p38 MAPK
The activation of Nrf2 by Cyclo(His-Pro) is at least partially dependent on the upstream activation of p38 Mitogen-Activated Protein Kinase (MAPK). Pharmacological inhibition of p38 MAPK has been shown to prevent both Nrf2 activation and the subsequent cellular protection conferred by Cyclo(His-Pro). This places p38 MAPK as a key signaling node in the antioxidant response initiated by this cyclic dipeptide.
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Nrf2_Activation [label="Nrf2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cellular_Response [label="Antioxidant Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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Extracellular_Stimuli -> Upstream_Kinases [label="Activates"];
Upstream_Kinases -> p38 [label="Phosphorylates"];
p38 -> Nrf2_Activation [label="Leads to"];
Nrf2_Activation -> Cellular_Response;
}
.dot
Caption: p38 MAPK acts upstream of Nrf2 activation by Cyclo(His-Pro).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the antioxidant properties of His-Pro and its derivatives.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test peptides (His-Pro, Pro-His, Cyclo(His-Pro))
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare stock solutions of the test peptides and positive control in the same solvent used for the DPPH solution. Create a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test peptides or positive control to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test peptides to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
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Incubate [label="Incubate 30 min\nin the dark", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Measure [label="Measure Absorbance\nat 517 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Calculate [label="Calculate % Scavenging\nand IC50", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Prepare_DPPH -> Mix;
Prepare_Samples -> Mix;
Mix -> Incubate;
Incubate -> Measure;
Measure -> Calculate;
}
.dot
Caption: General workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test peptides
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test peptides and positive control.
-
Assay:
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.
-
IC50 Determination: Determine the IC50 value from a plot of percent inhibition versus concentration.
Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).
-
Reagents and Materials:
-
Cell line (e.g., HepG2, PC12)
-
Cell culture medium and supplements
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer
-
Test peptides
-
Positive control (e.g., Quercetin)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black-walled plate and culture until they reach confluence.
-
Cell Treatment:
-
Probe Loading: Add DCFH-DA solution (typically 25 µM) to each well and incubate for 30-60 minutes.
-
ROS Induction: Remove the DCFH-DA solution, wash the cells, and then add a solution of AAPH (or another ROS inducer) to induce oxidative stress.
-
Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for about 1 hour.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time. The percentage of inhibition is calculated relative to the control (cells treated with AAPH but no antioxidant).
Nrf2 Nuclear Translocation Assay (Western Blotting)
This protocol outlines the steps to determine if Cyclo(His-Pro) induces the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., PC12) and treat with Cyclo(His-Pro) for a specified time.
-
Nuclear and Cytoplasmic Fractionation: Use a commercial kit or a standard protocol to separate the nuclear and cytoplasmic fractions of the cell lysates.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction of treated cells compared to untreated cells indicates nuclear translocation. Use Lamin B1 as a nuclear marker and GAPDH or β-tubulin as a cytoplasmic marker to ensure proper fractionation.
p38 MAPK Phosphorylation Assay (Western Blotting)
This protocol is used to assess the activation of p38 MAPK by measuring its phosphorylation status.
-
Procedure:
-
Cell Culture and Treatment: Treat cells with Cyclo(His-Pro) for various time points.
-
Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a membrane as described in section 4.4.
-
Incubate separate membranes with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Detection and Analysis: Detect the bands as described previously. An increase in the ratio of p-p38 to total p38 indicates the activation of the p38 MAPK pathway.
Conclusion
The dipeptide His-Pro and its cyclic derivative, Cyclo(His-Pro), represent a promising class of compounds with significant antioxidant potential. While direct radical scavenging may not be their primary mode of action, their ability to modulate key cellular antioxidant pathways, particularly the Nrf2 signaling cascade, positions them as valuable candidates for further investigation in the context of diseases associated with oxidative stress. The linear form, Pro-His, also contributes to cellular protection through its ability to quench harmful byproducts of lipid peroxidation. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to explore the therapeutic applications of these peptides. Future research should focus on elucidating the precise quantitative antioxidant capacity of the linear dipeptides and further exploring the upstream signaling events that lead to Nrf2 activation by Cyclo(His-Pro).
References